methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H11Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a dichlorobenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate typically involves the reaction of 2,3-dichlorobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of methyl anthranilate attacks the carbonyl carbon of 2,3-dichlorobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-[(2,3-dichlorobenzoyl)amino]benzoic acid.
Reduction: Methyl 2-[(2,3-dichlorophenyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms at different positions.
Methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate: Another isomer with different chlorine atom positions.
Uniqueness
Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)10-6-4-7-11(16)13(10)17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOMBEVKFMQAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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